molecular formula C26H28Cl2N2OS B12752769 1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl CAS No. 156810-11-6

1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl

Cat. No.: B12752769
CAS No.: 156810-11-6
M. Wt: 487.5 g/mol
InChI Key: HWONSLCHYVWWRC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and dihydrodibenzo thiepin groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters and the use of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.

    Dibenzo(b,e)thiepin derivatives: Compounds with a similar core structure but different substituents.

    Other piperazine derivatives: Various compounds with the piperazine ring and different functional groups.

Uniqueness

1-(4-Chlorophenyl)-2-(4-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)piperazine-1-yl)ethanol HCl is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

156810-11-6

Molecular Formula

C26H28Cl2N2OS

Molecular Weight

487.5 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C26H27ClN2OS.ClH/c27-21-11-9-19(10-12-21)24(30)17-28-13-15-29(16-14-28)26-22-6-2-1-5-20(22)18-31-25-8-4-3-7-23(25)26;/h1-12,24,26,30H,13-18H2;1H

InChI Key

HWONSLCHYVWWRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3C4=CC=CC=C4CSC5=CC=CC=C35.Cl

Origin of Product

United States

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